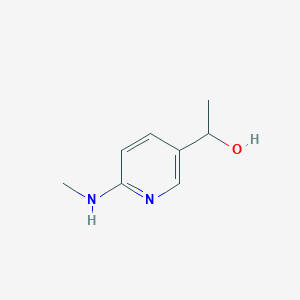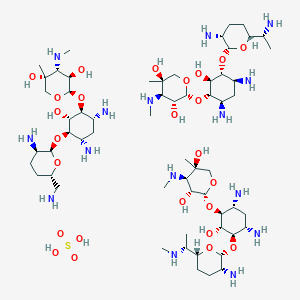![molecular formula C16H19N3O6S B13012215 Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified to include a 4-methylphenylsulfonyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 5’ positionsCommon reagents used in these steps include deoxygenating agents like tributyltin hydride and sulfonylating agents such as tosyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce de-sulfonylated uridine derivatives .
科学的研究の応用
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
作用機序
The mechanism of action of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The 4-methylphenylsulfonyl group can interfere with normal nucleoside function, potentially inhibiting viral replication or cancer cell proliferation. Molecular targets include enzymes like thymidine kinase and ribonucleotide reductase, which are involved in nucleoside metabolism .
類似化合物との比較
Similar Compounds
2’,5’-Dideoxyuridine: Lacks the sulfonyl group but shares the deoxygenation pattern.
5’-Sulfonyluridine: Contains a sulfonyl group at the 5’ position but not the 4-methylphenyl variant.
4-Methylphenylsulfonyladenosine: Similar sulfonyl group but attached to adenosine instead of uridine.
Uniqueness
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is unique due to the specific placement of the 4-methylphenylsulfonyl group and the deoxygenation at the 2’ and 5’ positions. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool in research .
特性
分子式 |
C16H19N3O6S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(23,24)17-9-13-12(20)8-15(25-13)19-7-6-14(21)18-16(19)22/h2-7,12-13,15,17,20H,8-9H2,1H3,(H,18,21,22)/t12-,13+,15+/m0/s1 |
InChIキー |
QBFQUDDSTCQUAC-GZBFAFLISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C(CC(O2)N3C=CC(=O)NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



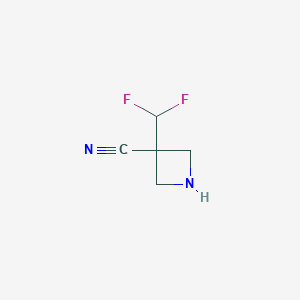
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
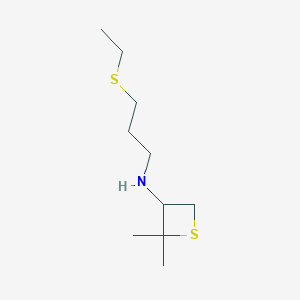
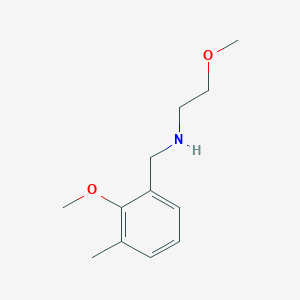
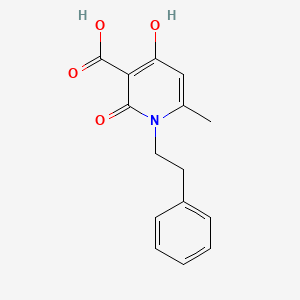
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
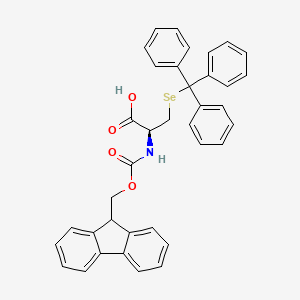
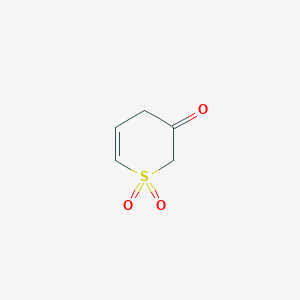
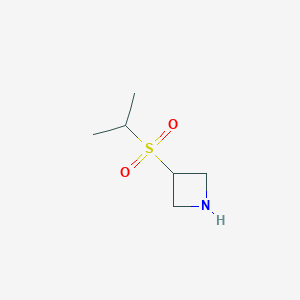
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)
